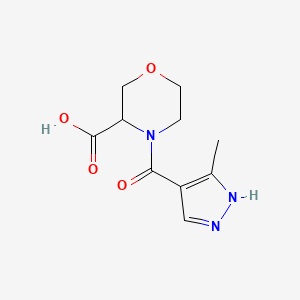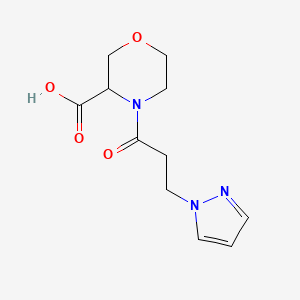![molecular formula C15H20N2O3 B7581373 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7581373.png)
3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid, also known as MPPI, is a chemical compound with potential applications in scientific research. It is a piperidine derivative that has been synthesized through a multi-step process.
Scientific Research Applications
3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation. 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid has also been investigated for its potential as a treatment for depression and anxiety disorders.
Mechanism of Action
3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid acts as a competitive antagonist of the NMDA receptor, binding to the glycine site of the receptor and preventing the binding of glycine. This results in a decrease in NMDA receptor activity, which can lead to changes in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been shown to have several biochemical and physiological effects. In addition to its effects on the NMDA receptor, 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in synaptic plasticity and neurogenesis. 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid has also been shown to increase the levels of other neurotransmitters, such as dopamine and serotonin, which may contribute to its potential as a treatment for depression and anxiety disorders.
Advantages and Limitations for Lab Experiments
3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid has several advantages for use in lab experiments. It is a highly specific and potent antagonist of the NMDA receptor, which allows for precise modulation of receptor activity. 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid is also relatively stable and can be easily synthesized in large quantities. However, there are also limitations to the use of 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid in lab experiments. Its effects on other neurotransmitter systems may complicate interpretation of results, and its potential for off-target effects may require careful controls.
Future Directions
There are several potential future directions for research on 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid. One area of interest is the development of more selective and potent NMDA receptor antagonists based on the structure of 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid. Another area of interest is the investigation of the potential therapeutic applications of 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid in the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid and its potential for off-target effects.
Synthesis Methods
The synthesis of 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid involves several steps, including the reaction of 3-piperidin-3-ylpropanoic acid with 5-methylpyridine-3-carbonyl chloride in the presence of triethylamine. The resulting product is then purified through recrystallization. The purity and yield of 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid can be improved through further optimization of the synthesis method.
properties
IUPAC Name |
3-[1-(5-methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-7-13(9-16-8-11)15(20)17-6-2-3-12(10-17)4-5-14(18)19/h7-9,12H,2-6,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAAQDQILZXZFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)N2CCCC(C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581299.png)
![4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581313.png)
![3-[(5-Sulfamoylfuran-2-yl)methylamino]benzoic acid](/img/structure/B7581323.png)

![5-[(2-Methylpropylamino)methyl]furan-2-sulfonamide](/img/structure/B7581332.png)


![2-[Cyclopropylmethyl-(5-methylpyridine-3-carbonyl)amino]acetic acid](/img/structure/B7581354.png)

![4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7581371.png)

![3-[[2-(Methoxymethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B7581376.png)
![4-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyridin-3-amine](/img/structure/B7581388.png)